N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
説明
特性
IUPAC Name |
N-(2-methoxyethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-12-9-13(2)16(14(3)10-12)28(24,25)21-6-8-27-15(21)11-20-18(23)17(22)19-5-7-26-4/h9-10,15H,5-8,11H2,1-4H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNDPVUJIJXZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains an oxazolidine ring, a mesitylsulfonyl group, and a methoxyethyl moiety, which contribute to its biological activity. The molecular formula is C21H32N4O6S, with a molecular weight of approximately 456.5 g/mol .
Chemical Structure and Properties
The structural components of this compound are crucial for its biological interactions:
- Oxazolidine Ring : Known for its role in various biological activities, particularly in antibiotic applications.
- Mesitylsulfonyl Group : Provides steric hindrance and electron-withdrawing effects, enhancing the compound's reactivity.
- Methoxyethyl Moiety : Improves solubility and bioavailability, potentially increasing therapeutic effectiveness.
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Inhibition : The oxazolidine structure may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways within cells.
- Receptor Modulation : The compound may bind to receptors involved in signaling pathways, influencing cellular responses and gene expression.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential antimicrobial activity.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of enzymes involved in metabolic pathways | |
| Antimicrobial | Efficacy against specific bacterial strains | |
| Receptor Binding | Interaction with receptors affecting signaling pathways |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Antimicrobial Studies : Research indicates that oxazolidine derivatives exhibit antibacterial properties against Gram-positive bacteria, suggesting that this compound may also possess similar effects .
- Enzyme Interaction Studies : Preliminary data suggest that the compound may inhibit key enzymes involved in metabolic pathways, although detailed interaction studies are necessary to elucidate these mechanisms .
- Therapeutic Applications : Given its structural characteristics, the compound is being investigated for potential use in drug development targeting specific diseases, including cancer and infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide?
- Methodology : The synthesis typically involves sequential coupling of oxalyl chloride with primary and secondary amines. For example:
React mesitylsulfonyl-oxazolidine methanol with oxalyl chloride to form the intermediate oxalyl chloride derivative.
Couple with 2-methoxyethylamine under inert conditions (e.g., dry THF, N₂ atmosphere) using a base like triethylamine to neutralize HCl byproducts.
Purify via silica gel chromatography (eluent: ethyl acetate/hexane gradient) and crystallize from ethanol .
- Validation : Confirm purity (>95%) via HPLC and structural integrity using ¹H/¹³C NMR (e.g., mesityl sulfonyl protons at δ 2.3–2.6 ppm) and HRMS (exact mass: calculated vs. observed) .
Q. How is the stereochemical configuration of the oxazolidin-2-yl moiety verified?
- Methodology :
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to resolve enantiomers and confirm enantiopurity .
- NOESY NMR : Analyze spatial correlations between the oxazolidine ring protons and the mesitylsulfonyl group to assign stereochemistry .
- X-ray crystallography : Resolve crystal structures to unambiguously determine absolute configuration (if single crystals are obtainable) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory potency against target enzymes?
- Methodology :
- Substituent variation : Synthesize analogs with modified mesitylsulfonyl groups (e.g., tosyl, nosyl) or methoxyethyl chains (e.g., ethoxyethyl, hydroxyethyl) to assess steric/electronic effects on binding .
- Biological assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450 4F11 or soluble epoxide hydrolase) and correlate with structural features. For example, bulkier sulfonyl groups may enhance hydrophobic interactions in the active site .
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., hydrogen bonding with oxalamide carbonyl groups) and guide rational design .
Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular assays?
- Methodology :
- Permeability assessment : Perform Caco-2 monolayer assays to evaluate cellular uptake. Low permeability may explain reduced cellular activity despite high in vitro potency .
- Metabolic stability : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., oxidation of the methoxyethyl group) and design metabolically resistant analogs .
- Off-target profiling : Use kinase or GPCR panels to rule out nonspecific interactions that may confound cellular data .
Q. How do solvent and reaction conditions influence stereoselectivity during synthesis?
- Methodology :
- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) vs. nonpolar solvents (toluene) to optimize reaction kinetics and stereoselectivity. For example, DMF may stabilize transition states via hydrogen bonding .
- Temperature control : Conduct reactions at 0°C vs. room temperature to minimize epimerization of the oxazolidin-2-yl intermediate .
- Catalyst optimization : Test chiral catalysts (e.g., Rhodium-phosphine complexes) to enhance enantiomeric excess (ee) in asymmetric synthesis steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
